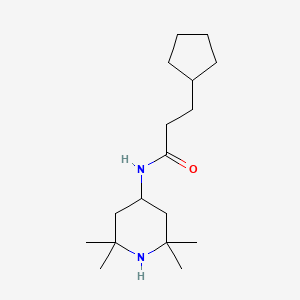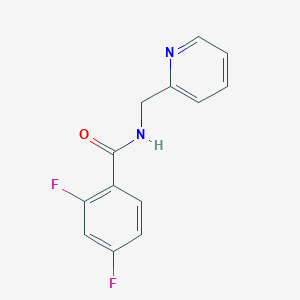
3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide, also known as CPP-109, is a chemical compound that has been extensively studied for its potential use in treating addiction and other neurological disorders.
作用機序
3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide works by inhibiting the enzyme that breaks down cocaine and alcohol in the body, leading to increased levels of these substances in the brain. This in turn leads to a decrease in cravings and withdrawal symptoms associated with addiction.
Biochemical and Physiological Effects
3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide has been shown to increase levels of dopamine in the brain, which is associated with feelings of pleasure and reward. It has also been shown to decrease levels of glutamate, which is associated with excitotoxicity and neuronal damage.
実験室実験の利点と制限
One of the advantages of 3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide is its specificity for the enzyme that breaks down cocaine and alcohol, which reduces the risk of off-target effects. However, it can be difficult to work with in lab experiments due to its low solubility and stability.
将来の方向性
There are several future directions for research on 3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide. One area of interest is its potential use in treating other addictions, such as opioid addiction. Another area of interest is its potential use in combination with other drugs to enhance its effectiveness. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide is synthesized by reacting cyclopentyl bromide with 2,2,6,6-tetramethyl-4-piperidinone to form 3-cyclopentyl-2,2,6,6-tetramethyl-4-piperidone, which is then reacted with propanoyl chloride to form 3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide.
科学的研究の応用
3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide has been extensively studied for its potential use in treating addiction, particularly cocaine and alcohol addiction. It has also shown promise in treating other neurological disorders such as Tourette's syndrome, Parkinson's disease, and Alzheimer's disease.
特性
IUPAC Name |
3-cyclopentyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O/c1-16(2)11-14(12-17(3,4)19-16)18-15(20)10-9-13-7-5-6-8-13/h13-14,19H,5-12H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOBGGZLJZFRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CCC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5795407.png)
![1-[(4-isopropylphenoxy)acetyl]piperidine](/img/structure/B5795410.png)

![ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5795424.png)
![N-benzyl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5795433.png)



![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5795458.png)

![N'-[2-(2-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5795494.png)

![2,4-dibromo-6-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5795505.png)